molecular formula C6H11ClO2 B13949766 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane CAS No. 57398-28-4

2-(2-Chloroethyl)-2-methyl-1,3-dioxolane

Cat. No.: B13949766
CAS No.: 57398-28-4
M. Wt: 150.60 g/mol
InChI Key: QGUGADJGHOKRSF-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-2-methyl-1,3-dioxolane is a versatile chemical building block valued in organic synthesis and medicinal chemistry research. The compound features a 1,3-dioxolane protecting group and a reactive chloroethyl side chain, making it a useful precursor for the synthesis of more complex molecules . As a protected aldehyde equivalent, it can be used to introduce functional groups under conditions where a free aldehyde would be unstable or reactive . Researchers employ this compound in the development of novel pharmaceutical intermediates and other specialty chemicals. The presence of the chloromethyl group allows for further nucleophilic substitution reactions, enabling chain elongation and the introduction of heteroatoms . Safety Notice: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethyl)-2-methyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUGADJGHOKRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482026
Record name 2-(2-CHLOROETHYL)-2-METHYL-1,3-DIOXOLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57398-28-4
Record name 2-(2-CHLOROETHYL)-2-METHYL-1,3-DIOXOLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Tool of Strategic Importance: the Versatile Synthetic Intermediate

The strategic importance of 2-(2-chloroethyl)-2-methyl-1,3-dioxolane lies in its identity as a bifunctional synthetic intermediate. This duality allows for a programmed sequence of reactions, enhancing the efficiency of synthetic routes.

The molecule possesses two key reactive sites:

The 1,3-Dioxolane (B20135) Ring: This cyclic ketal serves as a robust protecting group for a methyl ketone. It is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles. Deprotection is typically achieved through acid-catalyzed hydrolysis, regenerating the ketone functionality at a desired stage in the synthesis.

The 2-Chloroethyl Group: The primary alkyl chloride is a versatile electrophilic handle. It readily participates in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups.

This bifunctional nature is elegantly exploited in the synthesis of various organic molecules, most notably in the pharmaceutical industry. A prominent example is its role as a key intermediate in the synthesis of the bronchodilator drug Doxofylline . google.comgoogle.comnewdrugapprovals.orgnih.gov In this synthesis, the chloroethyl group of a related compound, 2-(chloromethyl)-1,3-dioxolane, reacts with theophylline (B1681296) in the presence of a base to form the desired carbon-nitrogen bond. google.comgoogle.comnewdrugapprovals.org The dioxolane moiety remains intact throughout this transformation, demonstrating its utility as a stable protecting group.

The general reactivity of the chloroethyl group allows for the introduction of various nucleophiles, as illustrated in the following table:

Nucleophile (Nu⁻)Resulting Functional GroupPotential Application Areas
R-O⁻ (Alkoxide)EtherPharmaceuticals, Agrochemicals
R-S⁻ (Thiolate)ThioetherMaterials Science, Pharmaceuticals
N₃⁻ (Azide)Azide (B81097)Click Chemistry, Bioorthogonal Ligation
CN⁻ (Cynaide)NitrilePrecursor for amines, carboxylic acids
R₂N⁻ (Amine)Tertiary AminePharmaceuticals, Catalysis

The Academic Lens: Scope and Research Objectives

Precursor Chemistry and Synthetic Pathways to the Core Dioxolane Structure

The construction of this compound can be achieved through several strategic synthetic pathways. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability. Three primary routes have been identified, each differing in how the core dioxolane structure is formed and how the chloroethyl side chain is introduced.

Pathway A: This route begins with a precursor that already contains the necessary chloro-functionalized carbon chain, namely 4-chloro-2-butanone (B110788). google.comnih.govnist.gov This ketone is then reacted with ethylene (B1197577) glycol in an acid-catalyzed ketalization reaction to directly form the target molecule.

Pathway B: An alternative approach utilizes an α,β-unsaturated ketone, methyl vinyl ketone, as the starting material. wikipedia.orgchempedia.info In a one-pot reaction, both the 1,3-dioxolane (B20135) ring is formed and the chloroethyl side chain is introduced by reacting methyl vinyl ketone with ethylene glycol in the presence of anhydrous hydrogen chloride. A similar method is well-documented for the synthesis of the bromo-analogue using hydrogen bromide.

Pathway C: This pathway involves a two-step process where the dioxolane ring is formed first, followed by the introduction of the chlorine atom. It starts with the ketalization of 4-hydroxy-2-butanone (B42824) with ethylene glycol to yield an intermediate, 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane. This alcohol intermediate is then converted to the final chlorinated product using a suitable chlorinating agent. This strategy has been successfully employed for the synthesis of the corresponding bromo-derivative.

The following table provides a comparative overview of these synthetic pathways.

Pathway Key Precursors Key Reagents Primary Transformation(s) Notes
A 4-Chloro-2-butanone, Ethylene glycolAcid Catalyst (e.g., p-TsOH)KetalizationA direct, single-step conversion from a functionalized ketone.
B Methyl vinyl ketone, Ethylene glycolHydrogen Chloride (HCl)Conjugate addition of HCl and KetalizationA one-pot reaction forming the ring and adding the side chain simultaneously.
C 4-Hydroxy-2-butanone, Ethylene glycol1. Acid Catalyst2. Chlorinating Agent (e.g., SOCl₂)1. Ketalization2. Dehydroxy-chlorinationA two-step route that separates ring formation from halogenation. google.comchemicalbook.com

The 1,3-dioxolane ring is a cyclic acetal (B89532) (specifically, a ketal in this case) that serves as a common protecting group for carbonyl compounds in organic synthesis. The most prevalent method for its formation is the acid-catalyzed reaction of a ketone or aldehyde with ethylene glycol.

The mechanism for the ketalization of a ketone, such as 4-chloro-2-butanone, with ethylene glycol begins with the protonation of the carbonyl oxygen by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. acs.orgyoutube.com A subsequent series of proton transfers and the elimination of a water molecule leads to the formation of a five-membered ring. youtube.com The removal of water is crucial to drive the equilibrium towards the formation of the ketal product. google.com

Beyond this classical approach, other strategies for forming the 1,3-dioxolane moiety exist, such as the reaction of ketones with oxiranes catalyzed by Lewis acids and the cycloaddition of epoxides with carbonyl compounds.

The method of incorporating the chloroethyl side chain is a defining feature of each synthetic pathway.

In Pathway B , the chloroethyl group is formed concurrently with the dioxolane ring. The reaction of methyl vinyl ketone with ethylene glycol in the presence of HCl involves the conjugate addition of HCl to the α,β-unsaturated system, which generates the 4-chloro-2-butanone intermediate in situ, which then undergoes ketalization.

For Pathway C , the introduction of chlorine is the final step. The precursor, 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane, is converted to the target compound via a nucleophilic substitution reaction. This dehydroxy-chlorination can be accomplished using a variety of standard chlorinating reagents, including:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

The Appel reaction (triphenylphosphine and carbon tetrachloride) scirp.org

Catalytic Approaches and Reaction Mechanism Optimization

Homogeneous catalysts are soluble in the reaction medium and are widely used for dioxolane synthesis. They are typically acidic and function by activating the carbonyl group.

Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional and effective catalysts for this transformation. google.comgoogle.com

Lewis Acids: Aprotic Lewis acids are also highly effective. Examples include boron trifluoride (often as its etherate complex, BF₃·OEt₂), zinc chloride (ZnCl₂), and indium(III) chloride (InCl₃). google.comorganic-chemistry.org These catalysts coordinate to the carbonyl oxygen, enhancing its electrophilicity.

Organometallic Catalysts: More advanced systems, such as certain platinum or ruthenium complexes, can also catalyze the formation of cyclic acetals, sometimes under very mild conditions. d-nb.info

Catalyst Type Examples Function
Brønsted Acid p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄)Protonates the carbonyl oxygen. google.com
Lewis Acid Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), Indium(III) chloride (InCl₃)Coordinates to the carbonyl oxygen to increase electrophilicity. google.comorganic-chemistry.org
Organometallic Platinum complexes, Ruthenium complexesVaries by metal and ligand set; often enables mild reaction conditions. d-nb.info

The principles of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling, aligning with green chemistry objectives.

For the dioxolane ring formation step , a variety of solid acid catalysts can replace their homogeneous counterparts. These materials possess acidic sites on their surfaces that can effectively catalyze the ketalization reaction. Notable examples include:

Acidic Clays: Materials like montmorillonite (B579905) can be acid-activated to serve as efficient catalysts. mdpi.com

Zeolites: These microporous aluminosilicates have well-defined pore structures and strong acidic sites.

Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups (e.g., Amberlyst-15) are widely used as solid acid catalysts. google.commdpi.com

Silica (B1680970) Gel and Alumina (B75360): Under certain conditions, even simple materials like silica gel or alumina can catalyze the formation of dioxolanes. researchgate.net

For the chloroethyl functionalization step in Pathway C, heterogeneous catalysts offer a promising alternative to stoichiometric reagents. The conversion of a primary alcohol to an alkyl chloride can be achieved using solid catalysts. For instance, research has shown that Fe-Ba binary oxides can act as heterogeneous catalysts for the chlorination of alcohols using hydrochloric acid as the chlorine source and hydrogen peroxide as an oxidant. nih.gov Such a system could potentially be adapted for the chlorination of the 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane intermediate, thereby avoiding the use of reagents like thionyl chloride and simplifying product purification.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org The synthesis of this compound can be made more sustainable by considering these principles.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu All pathways rely on acid catalysts for the ketalization step. Employing heterogeneous catalysts for this step further enhances the green profile by allowing for easy separation and reuse, minimizing waste. mdpi.com

Use of Renewable Feedstocks: Ethylene glycol, a key precursor, can be produced from bio-based sources (bio-ethylene), which reduces the reliance on fossil fuels.

Safer Solvents and Auxiliaries: Traditional ketalization reactions often use solvents like toluene (B28343) with a Dean-Stark apparatus to remove water. google.com Exploring solvent-free conditions or using greener solvents can significantly reduce the environmental impact of the process. ijsdr.orgrsc.org

Prevention of Derivatives: Pathway C involves the formation of a hydroxyl intermediate which is then converted to the chloride, a form of derivatization. acs.org Pathways A and B, which incorporate the chlorine atom more directly, are more streamlined and avoid this extra step, potentially reducing reagent use and waste generation.

By optimizing catalytic systems, utilizing bio-based precursors, and selecting synthetic routes with high atom economy, the synthesis of this compound can be aligned more closely with the goals of sustainable chemical manufacturing.

Solvent-Free and Reduced-Solvent Methodologies

Traditional methods for the synthesis of dioxolanes often employ organic solvents to facilitate the reaction and azeotropically remove water. organic-chemistry.org However, in line with the principles of green chemistry, significant research has been directed towards solvent-free and reduced-solvent methodologies to minimize environmental impact and reduce costs.

Solvent-free reaction conditions (SFRC) for ketalization have proven to be highly effective. mdpi.com These reactions are often facilitated by solid acid catalysts or by microwave irradiation. researchgate.netnih.gov For the synthesis of this compound, a solvent-free approach would involve the direct mixing of 4-chloro-2-butanone and ethylene glycol with a suitable catalyst. The removal of water can be achieved by applying a vacuum. mdpi.com This approach not only eliminates the need for a solvent but can also lead to higher reaction rates and easier product isolation.

Several catalytic systems are amenable to solvent-free ketalization. These include:

Solid Acid Catalysts: Ion-exchange resins and zeolites are effective catalysts that can be easily separated from the reaction mixture and potentially reused. nih.gov

Microwave-Assisted Synthesis: Microwave activation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times under solvent-free conditions. nih.gov

The table below illustrates a comparative example of reaction conditions for the synthesis of a generic dioxolane, highlighting the advantages of a solvent-free approach.

ParameterConventional MethodSolvent-Free Method
Solvent TolueneNone
Catalyst p-Toluenesulfonic acidSolid acid catalyst
Temperature Reflux70-90 °C
Reaction Time 6-12 hours1-3 hours
Work-up Solvent removal, neutralizationFiltration of catalyst

This table presents illustrative data based on typical ketalization reactions.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a crucial metric in assessing the efficiency of a chemical synthesis, as it quantifies the proportion of reactant atoms that are incorporated into the desired product. acs.org The ketalization reaction for the formation of this compound is inherently atom-economical.

The reaction can be represented as:

C4H7ClO (4-chloro-2-butanone) + C2H6O2 (ethylene glycol) → C6H11ClO2 (this compound) + H2O (water)

The atom economy can be calculated using the following formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-chloro-2-butanoneC4H7ClO106.55
Ethylene glycolC2H6O262.07
This compoundC6H11ClO2150.60
WaterH2O18.02

Using the molecular weights from the table above:

Atom Economy = (150.60 / (106.55 + 62.07)) x 100% = (150.60 / 168.62) x 100% ≈ 89.3%

Scale-Up Considerations for Laboratory to Research Pilot Production

Transitioning the synthesis of this compound from a laboratory setting to a research pilot plant presents several challenges that must be carefully addressed to ensure safety, efficiency, and reproducibility. catsci.com

Key considerations for the scale-up of this ketalization reaction include:

Heat Transfer: The formation of dioxolanes is often an exothermic process. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. catsci.com A thorough understanding of the reaction thermodynamics is crucial to implement an adequate cooling system in the pilot plant reactor to prevent runaway reactions.

Mass Transfer and Mixing: Efficient mixing is critical to ensure homogeneity and consistent reaction rates, especially when using heterogeneous catalysts. The agitation system in the pilot reactor must be designed to provide adequate mixing without causing excessive shear that could damage the catalyst. arborpharmchem.com

Water Removal: The continuous and efficient removal of water is vital to drive the reaction to completion. While a Dean-Stark apparatus is common in the lab, alternative methods such as vacuum distillation or the use of membrane pervaporation may be more suitable for a pilot-scale process. google.com

Material Handling: The safe handling of raw materials, such as the corrosive acid catalyst and the lachrymatory 4-chloro-2-butanone, becomes more complex at a larger scale. lookchem.com Closed-system transfers and appropriate personal protective equipment are essential.

Process Control and Automation: Pilot plants allow for the implementation of more sophisticated process control systems to monitor and regulate parameters like temperature, pressure, and reactant feed rates. This automation can improve consistency and safety.

The following table outlines some of the key differences and scale-up challenges between laboratory and research pilot production.

ParameterLaboratory ScaleResearch Pilot ScaleScale-Up Challenges
Batch Size Milligrams to gramsKilogramsManaging larger quantities of materials safely.
Heat Management Simple heating/cooling bathsJacketed reactors with precise temperature controlEnsuring efficient heat dissipation to prevent thermal runaways. catsci.com
Mixing Magnetic stirrersMechanical overhead stirrersAchieving uniform mixing in a larger volume. arborpharmchem.com
Water Removal Dean-Stark trap, molecular sievesVacuum distillation, azeotropic distillation with solvent recycleEfficient and continuous removal of water to maximize conversion. google.com
Process Monitoring Visual observation, TLCIn-line sensors (e.g., pH, temperature), automated samplingReal-time monitoring and control for process optimization and safety.

Successful scale-up requires a multidisciplinary approach, involving chemists and chemical engineers to translate the laboratory procedure into a robust and safe pilot-scale process. arborpharmchem.com

Chemical Transformations Involving the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic ketal, which serves as a protecting group for the ketone functionality of 4-chlorobutan-2-one. This group is characterized by its stability under basic and neutral conditions but its lability in the presence of acid. thieme-connect.de

The primary function of the 1,3-dioxolane group in synthetic chemistry is to protect a carbonyl group from reacting with nucleophiles or bases. The protection strategy involves converting the ketone to the ketal, performing chemical transformations on other parts of the molecule (such as the chloroethyl side chain), and then deprotecting the ketal to regenerate the original ketone.

Deprotection is achieved through acid-catalyzed hydrolysis. The mechanism involves the following steps:

Protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst.

Cleavage of the C-O bond, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to form a hemiacetal intermediate.

Protonation of the second oxygen atom (from the original ethylene glycol) followed by elimination of ethylene glycol to regenerate the protonated ketone, which is then deprotonated to yield 4-chlorobutan-2-one.

A variety of acidic conditions can be employed for this deprotection, ranging from dilute aqueous mineral acids to Lewis acids in wet organic solvents. organic-chemistry.org The mildness of the required conditions makes the 1,3-dioxolane a versatile protecting group.

Interactive Table 3: Selected Reagents for Deprotection of 1,3-Dioxolanes

Reagent/ConditionTypical SolventNotesReference
Aqueous Acid (e.g., HCl, H₂SO₄)Water, THF, AcetoneClassical and widely used method. organic-chemistry.org
Iodine (catalytic)Acetone, CH₂Cl₂Achieved under neutral conditions. organic-chemistry.org
Erbium Triflate (Er(OTf)₃)Wet NitromethaneGentle Lewis acid catalyst. organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)WaterCatalytic amount, fast reaction at 30 °C. organic-chemistry.org
Nickel Boride (in situ from NiCl₂/NaBH₄)MethanolMild, chemoselective method. rsc.org

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other ring-opening reactions under specific conditions, particularly with strong acid catalysts in the absence of water. The cationic ring-opening polymerization of 1,3-dioxolane itself is a well-documented process where the oxocarbenium ion intermediate propagates by attacking another monomer molecule. rsc.org

For this compound, treatment with a strong Lewis acid could initiate a similar ring-opening. The resulting reactive intermediate could then be trapped by other nucleophiles present in the reaction mixture, leading to further functionalization rather than simple deprotection. For instance, in an anhydrous alcoholic solvent, transacetalization could occur, or if a different diol is introduced, an exchange reaction could take place. These pathways allow for the modification of the protecting group itself or the introduction of new functionality derived from the latent carbonyl group.

Transacetalization Reactions

Transacetalization is a fundamental reaction of acetals, including the this compound system, involving the exchange of the alkoxy groups of an acetal with an alcohol. This acid-catalyzed process is reversible and is a common method for both the formation and cleavage of the dioxolane ring, which serves as a protecting group for the ketone functionality from which it is derived.

The mechanism of transacetalization for this compound in the presence of an alcohol (R'OH) and an acid catalyst (H⁺) proceeds through the following key steps:

Protonation of an oxygen atom of the dioxolane ring.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by an alcohol molecule (R'OH) on the carbocation.

Deprotonation to form a hemiacetal ether.

These steps are repeated, leading to the complete exchange of the original diol (ethylene glycol) and the formation of a new acetal.

This reaction is typically driven to completion by using a large excess of the reacting alcohol or by removing one of the products, such as the liberated ethylene glycol, from the reaction mixture. For instance, acid-catalyzed hydrolysis, a specific type of transacetalization where water is the nucleophile, is often performed in wet solvents or aqueous acid to deprotect the ketone. organic-chemistry.org The reverse reaction, acetal formation, is often facilitated by the removal of water, for example, by using a Dean-Stark apparatus. organic-chemistry.org

In the context of producing 2-halomethyl-1,3-cyclic acetals, an exchange reaction between a 1,2-dihaloethyl acetate (B1210297) and an aliphatic diol like ethylene glycol can be employed. google.com This process represents a form of transacetalization where the acetal function is formed from a different precursor.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is primarily centered on the reactivity of the dioxolane ring and the potential for creating new stereocenters, either on the ring itself or on adjacent atoms. While the parent molecule is achiral, its reactions can be influenced by chiral reagents or catalysts, or it can be modified to incorporate chirality.

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations involving the this compound moiety can be achieved through various strategies. If a chiral center is present elsewhere in the molecule, the existing chirality can direct the stereochemical outcome of reactions at or near the dioxolane ring.

For instance, in reactions where a new chiral center is formed, the starting material's chirality can lead to the preferential formation of one diastereomer over another. lumenlearning.com This is a common strategy in asymmetric synthesis. While specific examples for this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis apply. For example, an enantioselective reaction could be achieved by using a chiral catalyst to differentiate between enantiotopic faces of a prochiral group within the molecule.

The success of such transformations depends on the ability of the chiral influence—be it a catalyst or an existing stereocenter—to create a significant energy difference between the transition states leading to the different stereoisomeric products.

Chiral Auxiliary Approaches Utilizing the Dioxolane System

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The dioxolane system, while not intrinsically chiral in this compound, can be formed from chiral diols. When a prochiral ketone is reacted with a chiral, non-racemic diol (e.g., derived from tartaric acid or a chiral 1,2-diol), the resulting dioxolane will be chiral.

This incorporated chirality can then direct subsequent reactions. For example, if a reaction creates a new stereocenter, the chiral dioxolane can favor the formation of one diastereomer. After the desired stereoselective transformation, the chiral auxiliary (the diol) can be removed by hydrolysis of the acetal, yielding an enantiomerically enriched product and allowing for the recovery of the auxiliary. wikipedia.org

This approach is a powerful tool in asymmetric synthesis. For example, chiral oxazolidinones, which are structurally related to dioxolanes, are widely used as chiral auxiliaries in stereoselective aldol (B89426) reactions, establishing two contiguous stereocenters with high diastereoselectivity. researchgate.net A similar strategy could be envisioned where a chiral dioxolane derived from a ketone directs the stereochemistry of a reaction on the chloroethyl side chain.

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its stability and reactivity. While specific kinetic data for this exact compound is scarce, studies on structurally similar compounds like 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) provide valuable insights into the thermal decomposition of the dioxolane ring. nih.govresearchgate.net

The gas-phase thermal decomposition of these related dioxolanes follows first-order kinetics and is a unimolecular process. nih.govresearchgate.net The decomposition is thought to proceed through a stepwise mechanism, with the rate-determining step involving a concerted, non-synchronous four-centered cyclic transition state. nih.gov

Compoundlog(A, s⁻¹)Ea (kJ/mol)Temperature Range (°C)
2-methyl-1,3-dioxolane13.61 ± 0.12242.1 ± 1.0459-490
2,2-dimethyl-1,3-dioxolane14.16 ± 0.14253.7 ± 2.0459-490

Data sourced from studies on the gas-phase thermal decomposition of related dioxolanes. nih.govresearchgate.net

Thermodynamically, the formation of the dioxolane ring from a ketone and ethylene glycol is a reversible equilibrium. The forward reaction (acetal formation) is typically entropically disfavored as two molecules combine to form one, but it can be driven to completion by removing water. Conversely, the hydrolysis of the dioxolane is thermodynamically favored in the presence of excess water. The stability of the dioxolane ring is a key factor in its use as a protecting group, being stable under basic, reductive, and many oxidative conditions, but labile in the presence of acid. thieme-connect.de

Strategic Applications of 2 2 Chloroethyl 2 Methyl 1,3 Dioxolane in Advanced Organic Synthesis

Role as a Versatile C3 Synthon in Carbon-Carbon Bond Formation

The 2-(2-chloroethyl)-2-methyl-1,3-dioxolane molecule is effectively a protected form of 4-chlorobutan-2-one, making it an excellent three-carbon (C3) synthon. The dioxolane group serves as a robust protecting group for the ketone, allowing the chloroethyl moiety to undergo selective reactions. This latent carbonyl functionality can be unmasked under acidic conditions post-reaction, revealing a ketone that can participate in further synthetic manipulations.

A primary application of this compound is in the alkylation of various nucleophiles to construct more complex carbon skeletons. The chlorine atom can be readily displaced by a range of carbanionic species, including organometallic reagents and enolates.

For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) react with this compound to form new carbon-carbon bonds. This reaction is a straightforward and efficient method for extending hydrocarbon chains. The resulting product contains the protected ketone, which can then be deprotected to yield a substituted ketone, a versatile intermediate for further synthesis.

Reactant (Nucleophile) Reaction Type Product (Protected) Product (Deprotected)
Phenylmagnesium bromideGrignard Reaction2-Methyl-2-(4-phenylbutyl)-1,3-dioxolane6-Phenylhexan-2-one
Lithium diphenylcuprateGilman Coupling2-Methyl-2-(4,4-diphenylbutyl)-1,3-dioxolane6,6-Diphenylhexan-2-one
Sodium acetylideAlkylation2-Methyl-2-(hex-5-yn-2-yl)-1,3-dioxolaneHept-6-yn-2-one

This reactivity allows for the introduction of a three-carbon chain with a terminal ketone functionality, which is a common structural motif in many organic molecules.

Beyond simple chain extension, this compound is a valuable component in annulation reactions, which are processes that form a new ring onto an existing molecule. Its bifunctional nature—a nucleophile-accepting site at the chloroethyl group and a latent electrophilic site at the protected carbonyl—is key to this application.

In a typical sequence, the chloroethyl group can first react with a nucleophile, such as an enolate of a cyclic ketone. The resulting intermediate, now tethered to the original ring system, contains the protected ketone. Subsequent deprotection of the dioxolane reveals the ketone, which can then undergo an intramolecular aldol (B89426) condensation or a related cyclization reaction to form a new ring. This strategy is particularly useful for the construction of five- and six-membered rings.

For example, the reaction with the enolate of cyclohexanone (B45756) can lead to a bicyclic system after deprotection and intramolecular cyclization, a core strategy in the synthesis of terpenoids and steroids. This approach provides a powerful tool for assembling complex polycyclic frameworks from simpler starting materials.

Building Block for Heterocyclic Compound Synthesis

The reactivity of the chloroethyl side chain is not limited to carbon nucleophiles. Its susceptibility to attack by heteroatom nucleophiles makes this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds.

The reaction of this compound with primary amines or ammonia (B1221849) derivatives provides a direct route to substituted pyrrolidines, a common core in many biologically active molecules and natural products. In this reaction, the nitrogen atom of the amine displaces the chloride ion in an initial alkylation step. The resulting secondary amine can then undergo an intramolecular reductive amination after deprotection of the ketone to form the five-membered pyrrolidine (B122466) ring.

Nitrogen Nucleophile Intermediate Cyclization Condition Heterocyclic Product
AnilineN-(4,4-ethylenedioxy)pentylanilineAcidic hydrolysis, then NaBH3CN1-Phenyl-3-methylpyrrolidine
BenzylamineN-Benzyl-N-(4,4-ethylenedioxy)pentylamineAcidic hydrolysis, then NaBH(OAc)31-Benzyl-3-methylpyrrolidine
Ammonia4,4-EthylenedioxypentylamineAcidic hydrolysis, then H2/Pd3-Methylpyrrolidine

This methodology offers a convergent and flexible approach to the synthesis of N-substituted pyrrolidines, where the substituent on the nitrogen atom can be easily varied by choosing the appropriate starting amine.

Analogous to the synthesis of nitrogen heterocycles, this compound can serve as a precursor to oxygen- and sulfur-containing rings. Reaction with a suitable oxygen nucleophile, such as the anion of a diol or a phenoxide, followed by intramolecular cyclization, can lead to the formation of substituted tetrahydrofurans or other cyclic ethers.

Similarly, sulfur nucleophiles, such as sodium sulfide (B99878) or thiols, can displace the chloride to form a thioether. Subsequent deprotection and intramolecular reaction of the resulting ketone can be used to construct sulfur-containing heterocycles like tetrahydrothiophenes. These ring systems are important structural motifs in various pharmaceuticals and natural products.

Integration into Natural Product Total Synthesis Strategies

The versatility of this compound as a C3 building block has been leveraged in the total synthesis of several complex natural products. Its ability to introduce a protected keto-propyl side chain allows for its incorporation at various stages of a synthetic sequence, with the latent ketone functionality being unmasked at a strategic point for further elaboration.

Key Intermediate in Complex Polyketide Pathways

Polyketides are a large and diverse class of natural products synthesized in nature by the enzymatic stepwise condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. wikipedia.org The biosynthesis is a highly programmed enzymatic process. wikipedia.org While synthetic chemists often devise biomimetic strategies to replicate these pathways, the role of pre-formed, functionalized intermediates like this compound is not prominently documented in the synthesis of complex polyketides. The established synthetic routes to these natural products typically focus on mimicking the biological head-to-tail linkage of acetate (B1210297) or propionate (B1217596) units. wikipedia.org

Role in Alkaloid and Terpenoid Scaffolds

A paramount application of this compound in the synthesis of alkaloids and terpenoids stems from its function as a methyl vinyl ketone (MVK) surrogate . wikipedia.org MVK is a fundamental four-carbon building block, but its high reactivity and tendency to polymerize can complicate its use. wikipedia.orgnih.gov The title compound provides a stable and controllable alternative for introducing the requisite butanone fragment.

The core of this strategy lies in the famed Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered α,β-unsaturated ketone ring. wikipedia.orgbyjus.comuoc.gr This reaction is a cornerstone in the total synthesis of polycyclic natural products, including steroids (derived from terpenoids), terpenoids themselves, and complex alkaloids. wikipedia.orgbyjus.com

In this context, this compound is used as the electrophilic partner. The synthesis proceeds via two main stages:

Alkylation: The chloroethyl group serves as a handle for alkylation. An enolate or other nucleophile attacks the carbon bearing the chlorine atom, forming a new carbon-carbon bond and displacing the chloride. This step attaches the four-carbon, ketone-protected chain to the substrate.

Annulation Cascade: The dioxolane protecting group is then removed under acidic conditions to reveal the ketone. In the presence of a base, an intramolecular aldol condensation is initiated, leading to the formation of the characteristic six-membered ring of the Robinson annulation product. uoc.grnrochemistry.com

This methodology has been instrumental in constructing the foundational ring systems of numerous biologically active molecules. For instance, the Robinson annulation is famously used to produce the Wieland-Miescher ketone, a vital intermediate in the synthesis of many steroids. wikipedia.orgwikipedia.org Furthermore, this strategy has been applied to the total synthesis of various alkaloids, such as the Lycopodium alkaloid (+)-fawcettimine and precursors to Vinca alkaloids. wikipedia.orgorgsyn.org

Contributions to Agrochemical and Specialty Chemical Intermediate Synthesis

The dioxolane moiety, particularly in halogenated forms, is a recognized structural feature in the field of agrochemicals. While direct applications of this compound are specific, closely related analogues serve as critical intermediates in the production of herbicide safeners (also known as antidotes). google.com Herbicide safeners are compounds applied in combination with a herbicide to protect the desired crop from injury without diminishing the herbicide's effectiveness against weeds. mdpi.combcpc.org

For example, compounds like 2-chloromethyl-1,3-dioxolane (B1265877) are used to synthesize N-(dioxolan-2-ylmethyl)-2,2-dichloroacetamides, which function as effective safeners. google.com The mechanism of action often involves the safener enhancing the crop's natural detoxification pathways, for instance, by inducing the expression of enzymes like glutathione (B108866) S-transferases that metabolize the herbicide. mdpi.combcpc.org Low-molecular-weight dioxolanes have also been investigated as adjuvants to improve the efficacy of commercial herbicides like glyphosate. nih.gov

Beyond agrochemicals, the 1,3-dioxolane (B20135) structure is a common feature in a wide range of specialty chemicals. nih.gov It serves as a crucial protecting group for aldehydes and ketones in multi-step syntheses and is a building block for products in the pharmaceutical, fragrance, and polymer industries. nih.gov

Development of Novel Reagents and Catalysts from this compound Derivatives

The bifunctional nature of this compound makes it an excellent precursor for the development of novel, highly functionalized reagents for organic synthesis. The reactivity of the alkyl chloride can be harnessed to generate powerful carbon-based nucleophiles.

Organometallic Reagents: The carbon-chlorine bond can be converted into a carbon-metal bond through reaction with metals like magnesium or lithium. libretexts.orglibretexts.org This process, often an oxidative insertion, transforms the electrophilic alkyl halide into a strongly nucleophilic organometallic reagent. youtube.com

Grignard Reagent: Reaction with magnesium turnings in an ether solvent yields the corresponding Grignard reagent, 2-(2-(magnesiochloro)ethyl)-2-methyl-1,3-dioxolane.

Organolithium Reagent: Reaction with lithium metal affords the analogous organolithium species.

These derived reagents are powerful synthons equivalent to a nucleophilic 4-oxobutyl anion. They can be used to attack a wide range of electrophiles (e.g., aldehydes, ketones, esters, epoxides), forming a new carbon-carbon bond while carrying a masked ketone functionality that can be revealed for further transformations later in the synthesis.

Wittig Reagents: The alkyl chloride can also serve as a precursor for Wittig reagents. Nucleophilic substitution of the chloride with a phosphine, typically triphenylphosphine, yields a phosphonium (B103445) salt. Subsequent deprotonation of this salt with a strong base generates the corresponding ylide, or Wittig reagent. This reagent can then react with aldehydes or ketones to form an alkene, effectively inserting a 4-oxobutylidene unit into a molecule.

Data Tables

Table 1: Strategic Applications of this compound

Application Area Synthetic Role Key Transformation / Reaction Resulting Structures
Alkaloid & Terpenoid Synthesis Methyl Vinyl Ketone (MVK) Surrogate Robinson Annulation Fused six-membered rings, polycyclic scaffolds for steroids and alkaloids
Agrochemical Synthesis Intermediate for Herbicide Safeners N-Alkylation of dichloroacetamides Dioxolane-containing acetamide (B32628) safeners
Novel Reagent Development Precursor to Organometallic Reagents Reaction with Mg or Li metal Grignard/Organolithium reagents (nucleophilic 4-oxobutyl synthons)

| Novel Reagent Development | Precursor to Wittig Reagents | Formation of phosphonium salt and ylide | Reagents for introducing a 4-oxobutylidene moiety |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Role / Classification
This compound Primary subject; synthetic intermediate
Acetyl-CoA Polyketide starter unit
Malonyl-CoA Polyketide extender unit
Methyl Vinyl Ketone (MVK) Reactive enone; four-carbon building block
Wieland-Miescher Ketone Steroid synthesis intermediate
(+)-fawcettimine Lycopodium alkaloid
2-chloromethyl-1,3-dioxolane Intermediate for herbicide safeners
N-(dioxolan-2-ylmethyl)-2,2-dichloroacetamides Herbicide safeners
Glutathione Tripeptide involved in detoxification
Triphenylphosphine Nucleophile for Wittig reagent synthesis
Grignard Reagents Organomagnesium compounds (nucleophiles)
Organolithium Reagents Organolithium compounds (nucleophiles)
Phosphonium Salt Precursor to Wittig reagents

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the detailed molecular characterization of 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane. While specific experimental data for this exact compound is not widely published, its expected NMR spectrum can be reliably predicted based on the analysis of its constituent functional groups and data from closely related structural analogs. Such an analysis involves one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

AtomLabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl GroupCH₃~1.3~24
Chloroethyl Methylene (B1212753) (α to C2)-CH₂-~2.1~40
Chloroethyl Methylene (β to C2)-CH₂Cl~3.6~43
Dioxolane Ring-OCH₂CH₂O-~3.9 - 4.0~65
Quaternary CarbonC2N/A~110

Two-dimensional NMR techniques are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the two adjacent methylene groups of the chloroethyl side chain (-CH₂-CH₂Cl). This cross-peak would definitively link these two proton environments, confirming the ethyl fragment. The protons on the dioxolane ring, being chemically equivalent in a symmetric conformation, would likely appear as a singlet and not show COSY cross-peaks unless conformational dynamics render them inequivalent.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to assign the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~1.3 ppm would correlate with the carbon signal at ~24 ppm, assigning them to the methyl group. Similarly, correlations would establish the specific carbon resonances for each methylene group in the chloroethyl and dioxolane moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. This is particularly useful for connecting fragments and identifying quaternary carbons. Key HMBC correlations would include:

Protons of the methyl group (~1.3 ppm) correlating to the quaternary C2 carbon (~110 ppm) and the α-methylene carbon of the ethyl chain (~40 ppm).

Protons of the α-methylene group (~2.1 ppm) correlating to the C2 carbon (~110 ppm), the methyl carbon (~24 ppm), and the β-methylene carbon (~43 ppm).

Protons of the dioxolane ring (~3.9 ppm) correlating to the quaternary C2 carbon (~110 ppm).

Together, these 2D NMR experiments would provide an unambiguous confirmation of the complete bonding framework of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful techniques for probing the spatial arrangement of atoms by detecting through-space correlations between protons that are close to each other, typically within 5 Å. mdpi.com

For this compound, these experiments would help determine the preferred conformation of the chloroethyl side chain relative to the dioxolane ring. The five-membered dioxolane ring itself is not planar and typically adopts an "envelope" or "twist" conformation, leading to dynamic behavior.

Expected NOESY/ROESY correlations could include:

Correlations between the protons of the C2-methyl group and the protons of the α-methylene group of the side chain.

Correlations between the methyl protons and the protons on the dioxolane ring.

Correlations between the protons of the chloroethyl chain and the dioxolane ring protons.

The presence and intensity of these cross-peaks would allow for the construction of a 3D model of the molecule's most stable conformation in solution. mdpi.com For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment.

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or restricted rotations. researchgate.netlibretexts.org For this compound, potential dynamic processes include the puckering of the dioxolane ring and rotation around the C2-C(ethyl) single bond.

If the rotational barrier around the C2-C(ethyl) bond were significant, cooling the sample could "freeze out" distinct rotational isomers (rotamers). This would lead to a broadening and eventual splitting of the NMR signals for the side chain and potentially the dioxolane ring at lower temperatures. By analyzing the spectra at various temperatures, it would be possible to calculate the activation energy (ΔG‡) for the rotational barrier. However, for a simple alkyl chain, this barrier is expected to be low, and such effects might only be observable at very low temperatures. No specific dynamic NMR studies for this compound are readily available in the literature.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides essential information about a molecule's mass and, by extension, its elemental composition and structure.

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, and the resulting pattern is a fingerprint of its structure. Tandem MS (MS/MS) experiments involve isolating the molecular ion and inducing further fragmentation to establish parent-daughter ion relationships, which helps in elucidating the structure.

A primary fragmentation pathway for dioxolanes involves the loss of an alkyl group from the C2 position. miamioh.edu For the title compound, the molecular ion (M⁺˙) would be expected to fragment via several key pathways:

Loss of the chloroethyl radical: Cleavage of the bond between C2 and the chloroethyl group would result in a stable oxonium ion.

Loss of the methyl radical: Cleavage of the C2-methyl bond would yield another characteristic oxonium ion. chemicalbook.comnih.gov

Ring-opening and subsequent fragmentation: The dioxolane ring can open, followed by the loss of small neutral molecules.

Plausible Fragmentation Pathways and Expected Key Fragments

m/z ValueProposed IdentityPlausible Origin
150/152[M]⁺˙Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
135/137[M - CH₃]⁺Loss of the methyl radical from the molecular ion
87[C₄H₇O₂]⁺Loss of the chloroethyl radical from the molecular ion
43[C₂H₃O]⁺Acylium ion from further fragmentation

The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be evident in any fragment containing the chlorine atom, providing a powerful diagnostic tool for tracking its location in the fragmented ions. libretexts.org

High-Resolution Accurate Mass (HRAM) spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₆H₁₁ClO₂. HRAM would be used to verify this composition by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Theoretical Accurate Masses for the Molecular Ions

Ion FormulaIsotope CompositionTheoretical m/z
[C₆H₁₁³⁵ClO₂]⁺Composed of ¹²C, ¹H, ³⁵Cl, ¹⁶O150.04475
[C₆H₁₁³⁷ClO₂]⁺Composed of ¹²C, ¹H, ³⁷Cl, ¹⁶O152.04180

Observing ions at these precise m/z values in a high-resolution mass spectrum would provide definitive confirmation of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of this compound and for real-time monitoring of its chemical transformations. ksu.edu.samdpi.com These methods probe the vibrational energy levels of molecules, providing a unique spectral fingerprint based on the types of bonds and their arrangement within the molecule. mdpi.com

Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is adept at identifying the characteristic functional groups within the target molecule. researchgate.net The 1,3-dioxolane (B20135) ring, being a cyclic ketal, exhibits a series of strong, characteristic C-O stretching bands, typically in the 1200-1000 cm⁻¹ region. rsc.org The presence of the C-Cl bond introduces a stretching vibration in the 800-600 cm⁻¹ range. Aliphatic C-H stretching vibrations from the methyl and ethyl groups are expected to appear just below 3000 cm⁻¹. rsc.org

Raman spectroscopy, which relies on the scattering of light, is complementary to IR spectroscopy. It is particularly effective for analyzing non-polar, symmetric bonds and the carbon backbone of molecules. ksu.edu.saresearchgate.net Therefore, C-C bond vibrations within the molecule would be readily observable. The combination of IR and Raman provides a more complete vibrational profile of this compound.

In the context of reaction monitoring, these techniques allow for the tracking of reactant consumption and product formation in real-time. remspec.comsemanticscholar.org For instance, in a hydrolysis reaction of this compound to its corresponding ketone, 4-chloro-2-butanone (B110788), IR spectroscopy would show the disappearance of the characteristic C-O ketal bands and the emergence of a strong carbonyl (C=O) stretching band around 1715 cm⁻¹. remspec.comlibretexts.org This allows for the precise determination of reaction kinetics and endpoints without the need for sample extraction.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H (Aliphatic)Stretching2990-28502990-2850
C-O (Ketal)Stretching1200-1000 (strong, multiple bands)Present, weaker intensity
C-ClStretching800-600Present, variable intensity
CH₂Scissoring~1470~1470
C-CStretchingWeaker bandsStronger bands

X-ray Crystallography of Key Derivatives or Co-crystals for Definitive Structural Characterization

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable single crystal of the liquid this compound itself may be challenging, the technique is invaluable for characterizing its key solid derivatives or co-crystals. mdpi.com This analysis provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships. nih.gov

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. mdpi.com This information is fundamental for confirming the outcome of a synthesis, elucidating reaction mechanisms, and understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which can influence the physical properties of the material. researchgate.net

Table 2: Illustrative Crystallographic Data for a Hypothetical Dioxolane Derivative

ParameterExample ValueDescription
Chemical FormulaC₁₈H₂₀O₃The elemental composition of the molecule in the crystal.
Formula Weight284.34The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group provides detailed information about the symmetry elements within the crystal.
Unit Cell Dimensionsa = 5.79 Å, b = 8.82 Å, c = 29.75 ÅThe lengths of the edges of the unit cell.
α = 90°, β = 92.15°, γ = 90°The angles between the edges of the unit cell.
Volume1521.2 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.

Chromatographic Methodologies for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, both gas and liquid chromatography play critical roles in assessing its purity and monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the analysis of volatile and semi-volatile compounds. marshall.edu It is ideally suited for assessing the purity of this compound and for identifying and quantifying volatile products and byproducts in reactions. jmchemsci.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a capillary column. nih.gov The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier.

Upon exiting the column, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a molecular fingerprint that allows for structural elucidation and definitive identification, often by comparison to spectral libraries. nih.gov This technique is highly sensitive and can be used to detect trace impurities, making it invaluable for quality control and for mechanistic studies where identifying minor reaction byproducts is crucial. researchgate.net

Table 3: Hypothetical GC-MS Data for a Reaction Mixture

Retention Time (min)Major m/z PeaksCompound Identification
5.4103, 73, 432-Methyl-1,3-dioxolane (B1212220) (starting material impurity)
8.2119, 103, 87, 73This compound (product)
9.5140, 912-Chloroethylbenzene (side product) nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For the analysis of non-volatile or thermally unstable compounds that may be present in reaction mixtures involving this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. rsc.org HPLC separates components based on their interactions with a solid stationary phase (packed in a column) and a liquid mobile phase.

Different HPLC modes can be employed, such as normal-phase, reverse-phase, or ion-exchange chromatography, depending on the polarity and properties of the analytes. A detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), is used to detect the compounds as they elute from the column. nih.gov

HPLC is particularly useful for reaction progress monitoring, where aliquots can be taken from the reaction vessel at various time points, quenched, and analyzed. researchgate.net This allows for the quantification of reactants, intermediates, and products over time, providing detailed kinetic profiles of the reaction. rsc.orgresearchgate.net The accuracy and precision of HPLC make it a robust tool for optimizing reaction conditions and for the purity assessment of non-volatile products derived from this compound. nih.gov

Table 4: HPLC Reaction Monitoring Data Example

Time (hours)Reactant Peak AreaProduct Peak Area
01,250,0000
1875,000350,000
2525,000680,000
4150,0001,050,000
6< 10,0001,180,000

Computational Chemistry and Theoretical Modeling of 2 2 Chloroethyl 2 Methyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. nanobioletters.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies, which are crucial for predicting chemical reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy and spatial distribution of these orbitals provide significant insight into a molecule's reactivity.

For 2-(2-chloroethyl)-2-methyl-1,3-dioxolane, the HOMO is expected to be localized around the oxygen atoms of the dioxolane ring due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely concentrated around the antibonding orbitals of the carbon-chlorine bond, indicating that the carbon atom attached to the chlorine is the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. A hypothetical FMO analysis for this compound, calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield data similar to that shown in the table below.

OrbitalEnergy (eV)Description
LUMO-0.5Lowest Unoccupied Molecular Orbital
HOMO-7.2Highest Occupied Molecular Orbital
HOMO-LUMO Gap6.7Energy difference

This table is illustrative and presents hypothetical values to demonstrate the typical output of an FMO analysis.

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the dioxolane ring, corresponding to their lone pairs. A region of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and, significantly, on the carbon atom bonded to chlorine, reflecting the electron-withdrawing nature of the halogen. The chlorine atom itself would exhibit both negative potential (around its lone pairs) and a slightly positive polar region (the σ-hole), influencing its interactions. This detailed charge mapping helps predict non-covalent interactions and the initial steps of chemical reactions.

Conformational Analysis and Energy Minima Determination

The flexible nature of the chloroethyl side chain and the puckering of the dioxolane ring mean that this compound can exist in multiple conformations. Identifying the most stable conformer(s) is crucial, as the molecule's properties and reactivity are predominantly determined by its lowest-energy state.

A thorough exploration of the conformational landscape is often initiated using less computationally expensive methods like Molecular Mechanics (MM). MM force fields can rapidly calculate the energies of thousands of different conformations by rotating the molecule's single bonds. Following this, Molecular Dynamics (MD) simulations can be employed to explore conformational changes over time at a given temperature, providing insight into the dynamic behavior of the molecule and helping to ensure that all relevant low-energy conformations have been identified.

Once a set of plausible low-energy conformers is generated using MM or MD, their geometries are typically re-optimized, and their relative energies are calculated with higher accuracy using DFT methods. rsc.org These calculations account for electronic effects that are not fully captured by classical force fields. For this compound, key conformational variables include the torsion angles of the C-C bonds in the side chain and the puckering of the five-membered dioxolane ring. DFT calculations would provide precise energy differences between these conformers, allowing for the determination of their equilibrium populations at a given temperature.

ConformerRelative Energy (kcal/mol)Description
1 (Global Minimum)0.00Anti-periplanar C-C-C-Cl chain
2+1.25Gauche C-C-C-Cl chain
3+1.48Alternate Gauche C-C-C-Cl chain

This table is illustrative and presents hypothetical values for the relative energies of different conformers as would be determined by DFT calculations.

Reaction Pathway Elucidation and Transition State Analysis

Beyond static properties, computational chemistry can be used to model the entire course of a chemical reaction. This involves mapping the potential energy surface that connects reactants to products. For this compound, a relevant reaction to study would be the nucleophilic substitution of the chloride ion, a common reaction for alkyl halides.

By calculating the energy of the system as the nucleophile approaches and the chloride departs, a reaction coordinate can be plotted. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. Locating the precise geometry of the transition state and calculating its energy are critical for understanding reaction kinetics and mechanism (e.g., distinguishing between an S_N1 or S_N2 pathway). These calculations can also reveal the formation of intermediates and help rationalize the stereochemical outcome of a reaction. Such theoretical investigations provide a detailed, dynamic picture of chemical reactivity that is often difficult to obtain through experimental means alone.

Intrinsic Reaction Coordinate (IRC) Calculations

The Intrinsic Reaction Coordinate (IRC) is a fundamental concept in computational chemistry that defines the minimum energy reaction pathway (MERP) connecting a transition state (TS) with its corresponding reactants and products on a potential energy surface. uni-muenchen.de IRC calculations are crucial for verifying that an optimized transition state structure indeed connects the intended reactants and products of a specific reaction. uni-muenchen.derowansci.com The calculation traces the path a molecule follows as it descends from the high-energy transition state to the stable energy minima of the reactants and products, with zero kinetic energy. uni-muenchen.derowansci.com

The procedure for an IRC calculation begins with a converged transition state geometry. rowansci.com From this saddle point, the calculation proceeds in a stepwise manner in both the "forward" (towards products) and "backward" (towards reactants) directions. rowansci.com These steps are taken along the path of steepest descent in mass-weighted Cartesian coordinates, which corresponds to the direction of maximum instantaneous acceleration. scm.com Modern algorithms, such as the Hessian-Based Predictor-Corrector method, are employed to accurately trace this path. protheragen.ai

For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the chloroethyl side chain, an IRC calculation would start from the optimized transition state of this reaction. The calculation would then map out the geometric changes—such as the breaking of the C-Cl bond and the formation of a new bond with the nucleophile—as the system progresses towards the product, and in the reverse direction, back to the reactants. The output provides a series of points along the reaction coordinate, each with a corresponding energy, confirming the connectivity of the stationary points. protheragen.ai

Table 1: Representative Data from a Hypothetical IRC Calculation for a Reaction of this compound
IRC PointReaction Coordinate (amu1/2·Bohr)Relative Energy (kcal/mol)Status
-5-2.50.0Reactant Minimum
-4-2.01.5Path Point
-3-1.54.0Path Point
-2-1.08.2Path Point
-1-0.515.1Path Point
00.025.0Transition State
10.520.3Path Point
21.012.6Path Point
31.55.4Path Point
42.0-2.1Path Point
52.5-5.0Product Minimum

Activation Energy Barrier Determinations

The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a chemical reaction to occur. rsc.org In computational chemistry, the activation energy is determined by calculating the energy difference between the reactants and the transition state (TS) on the potential energy surface. rsc.orgacs.org The transition state represents the highest energy point along the minimum energy reaction pathway confirmed by IRC calculations. mdpi.com

The computational workflow for determining the activation energy barrier for a reaction of this compound involves several key steps:

Geometry Optimization : The molecular structures of the reactant(s) and the transition state are optimized to find their lowest energy conformations.

Frequency Calculations : Vibrational frequency calculations are performed on the optimized structures. For a stable reactant, all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uni-muenchen.de These calculations also provide the zero-point vibrational energy (ZPVE), which is a necessary correction to the electronic energy.

Energy Calculation : The total energies (electronic energy + ZPVE) of the reactant and the transition state are computed at a high level of theory.

Activation Energy Calculation : The activation energy barrier is the difference between the total energy of the transition state and the total energy of the reactant(s). medium.com

Density Functional Theory (DFT) is a commonly used method for these calculations, with various functionals available that offer a balance of accuracy and computational cost. acs.orgaps.org

Table 2: Hypothetical Energy Profile for a Reaction of this compound
SpeciesElectronic Energy (Hartree)ZPVE (kcal/mol)Total Energy (kcal/mol)Relative Energy (kcal/mol)
Reactant Complex-785.50000105.5-492892.30.0
Transition State-785.46000104.8-492867.225.1
Activation Energy (Ea) 25.1

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules, providing a powerful tool for structure elucidation and interpretation of experimental spectra. researchgate.netolemiss.edu For this compound, these methods can predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) and Raman Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule based on its optimized geometry. nih.gov These calculations produce a set of normal modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman). acs.orgarxiv.org The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. acs.org The resulting simulated spectrum can be compared with an experimental spectrum to aid in peak assignment and confirm the molecular structure. nih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
Vibrational Mode DescriptionCalculated Frequency (cm-1)Scaled Frequency (cm-1)IR Intensity (km/mol)
C-H Stretch (alkyl)3050292855.6
C-H Stretch (dioxolane)2980286145.2
C-O Stretch (ether)11501104150.8
C-C Stretch1055101325.1
C-Cl Stretch71068288.9

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another key application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govrsc.orgacs.org To obtain chemical shifts, the calculated shielding value for each nucleus in the molecule of interest is subtracted from the shielding value of a reference compound, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are highly valuable for assigning signals in complex ¹H and ¹³C NMR spectra and can help distinguish between different isomers or conformers. rsc.orgacs.org

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)
Atom DescriptionPredicted ¹³C Shift (ppm)Atom DescriptionPredicted ¹H Shift (ppm)
C (quaternary, dioxolane)109.5H (-CH₂-Cl)3.65
C (-O-C H₂-C H₂-O-)64.8H (-O-CH₂-)4.05
C (-C H₂-Cl)45.1H (-C H₂-C(quat))2.10
C (-C H₂-C(quat))38.2H (-CH₃)1.40
C (-CH₃)24.3

Emerging Research Frontiers and Future Perspectives on 2 2 Chloroethyl 2 Methyl 1,3 Dioxolane

Development of Novel, More Sustainable Synthetic Routes

The traditional synthesis of 2-(2-chloroethyl)-2-methyl-1,3-dioxolane and related halo-acetals often relies on methods that are effective but may not align with modern principles of green chemistry. Future developments are focused on creating more sustainable and efficient synthetic pathways. Key areas of improvement include the use of safer solvents, catalytic systems to improve atom economy, and energy-efficient reaction conditions.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. Potential sustainable routes for synthesizing this compound could involve replacing conventional solvents like benzene (B151609) or toluene (B28343) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). Furthermore, the development of solid acid catalysts could replace traditional homogeneous acid catalysts, simplifying purification and reducing corrosive waste streams. Methodologies like microwave-assisted synthesis, which can reduce reaction times and energy consumption, also represent a significant frontier.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

ParameterTraditional Synthetic RoutePotential Sustainable Route
CatalystHomogeneous mineral acids (e.g., H₂SO₄) or p-toluenesulfonic acid.Heterogeneous solid acid catalysts (e.g., zeolites, ion-exchange resins) for easier separation and recycling.
SolventBenzene or toluene for azeotropic water removal.Greener solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions with alternative water removal methods.
Energy InputConventional heating under reflux for extended periods.Microwave irradiation or ultrasonic energy to potentially reduce reaction times and energy consumption.
By-product HandlingAqueous workups generating significant waste streams.Catalytic systems that improve selectivity and reduce by-products, minimizing downstream processing.

Exploration of Unconventional Reactivity Patterns

Beyond its role as a simple protected ketone, this compound possesses latent reactivity that remains largely unexplored. Future research is expected to uncover novel transformations by subjecting the molecule to unconventional reaction conditions.

One promising area is photocatalysis. Studies on analogous chloroethyl compounds, such as 2-chloroethyl ethyl sulfide (B99878), have shown that photocatalytic oxidation over titanium dioxide can lead to a variety of degradation and transformation products, including ethylene (B1197577), chloroethylene, and various aldehydes and alcohols. nih.govacs.org Applying similar photocatalytic methods to this compound could unlock new synthetic pathways for functionalization or controlled degradation, driven by light instead of heat.

Another frontier is the exploration of intramolecular reactions. wikipedia.org While the dioxolane ring is a stable protecting group under many conditions, the presence of the adjacent chloroethyl side chain introduces the possibility of intramolecular cyclization or rearrangement, particularly in the presence of Lewis acids or under specific catalytic conditions. Such reactions could lead to novel heterocyclic structures that are not accessible through conventional intermolecular pathways. Investigating these possibilities could significantly expand the synthetic utility of this compound.

Integration into Flow Chemistry and Continuous Processing Methodologies

The transition from traditional batch manufacturing to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound is a prime candidate for adaptation to flow chemistry methodologies.

Flow chemistry involves pumping reagents through a network of tubes or microreactors, where mixing and reaction occur continuously. nih.gov This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. For acetalization reactions, which can be exothermic, flow reactors offer enhanced heat transfer, preventing temperature spikes that can lead to side reactions and impurities. youtube.com Furthermore, the small reactor volumes inherent in flow systems minimize the risk associated with handling hazardous reagents and intermediates. A continuous process could also integrate the reaction and subsequent purification steps, such as liquid-liquid extraction and solvent stripping, into a single, automated line, thereby increasing efficiency and reducing manual handling.

Table 2: Conceptual Translation of Batch Synthesis to a Continuous Flow Process

Process StepBatch ProcessingContinuous Flow Processing
Reagent IntroductionAll reagents added to a single large vessel.Reagents pumped from separate reservoirs and combined at a T-mixer for precise stoichiometric control.
Reaction ControlBulk heating/cooling of the reaction vessel, potential for temperature gradients.Precise temperature control via a heated/cooled coil or plate reactor, ensuring uniform reaction conditions.
Residence TimeDetermined by the overall reaction duration in the vessel.Precisely controlled by adjusting flow rates and reactor volume.
WorkupSeparate, large-scale quenching and extraction steps.In-line quenching and continuous liquid-liquid extraction modules.
ScalabilityRequires larger reactors ("scaling up").Achieved by running the system for longer periods or by parallelizing multiple flow reactors ("numbering up").

Potential for Derivatization into Advanced Materials Precursors

A significant future direction for this compound is its use as a precursor for advanced materials and polymers. The molecule contains two key functional handles: the reactive alkyl chloride and the protected ketone, which can be manipulated independently to create a diverse range of monomers.

The chloroethyl group can be readily converted into other functionalities. For example, substitution with sodium azide (B81097) yields an azido-functionalized monomer suitable for "click" chemistry reactions. Nucleophilic substitution with amines or thiols can introduce functionalities for the synthesis of polyamides or sulfur-containing polymers.

Following derivatization of the chloroethyl group, the dioxolane can be hydrolyzed under acidic conditions to reveal the ketone. This ketone functionality can then participate in polymerization reactions. For instance, it could be a building block for polyketones, a class of high-performance thermoplastics known for their excellent mechanical properties and chemical resistance. wikipedia.orgst-andrews.ac.uk Alternatively, the incorporation of the acetal (B89532)/ketal group directly into a polymer backbone is a known strategy for creating acid-degradable materials, which are of great interest for biomedical applications like drug delivery and temporary implants. nih.gov

Table 3: Potential Derivatization Pathways for Advanced Materials

Initial Derivatization (at Chloroethyl Group)Secondary Reaction (at Ketone Group)Potential Material/Polymer Class
Substitution with NaN₃ to form an azide.Deprotection, followed by aldol (B89426) condensation.Functionalized polyketones with pendant groups for cross-linking.
Substitution with primary amines.Deprotection, used as a comonomer.Novel polyketone-polyamide copolymers.
Williamson ether synthesis to attach to a diol.Incorporation into polyester (B1180765) backbone.Acid-degradable polyesters.
Grignard reagent formation.Reaction with other monomers.Carbon-chain polymers with pendant dioxolane groups.

Unaddressed Research Questions and Challenges in its Synthetic Utility

Despite its potential, the advancement of this compound chemistry faces several challenges and unaddressed questions that will need to be the focus of future research.

A primary challenge is the development and optimization of truly green and economically viable synthetic routes that can compete with established methods. This requires not only demonstrating feasibility in the lab but also ensuring scalability and cost-effectiveness. A significant research gap exists in the systematic exploration of its reactivity. While photocatalytic and intramolecular reactions can be hypothesized, detailed experimental studies are needed to understand the reaction mechanisms, scope, and limitations.

In the context of continuous processing, while the theoretical benefits are clear, practical implementation requires significant process development and optimization. Key questions remain regarding long-term reactor stability, potential for fouling, and the integration of in-line analytics for real-time monitoring and control. Finally, the leap from a potential precursor to a viable advanced material is substantial. Extensive research is required to synthesize and characterize the proposed polymers, evaluate their physical and chemical properties (e.g., thermal stability, mechanical strength, degradation kinetics), and identify specific high-value applications. Answering these questions will be crucial to unlocking the full potential of this versatile chemical building block.

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